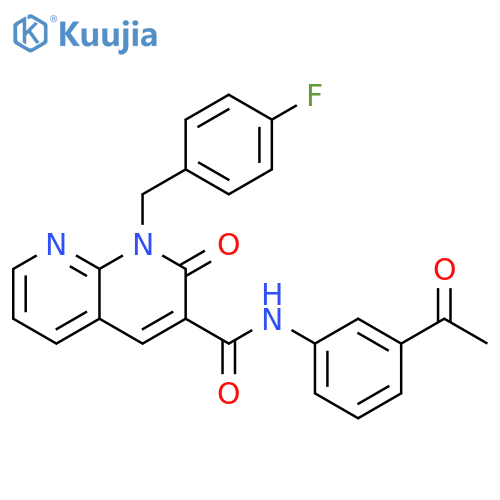Cas no 946252-13-7 (N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

946252-13-7 structure
商品名:N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS番号:946252-13-7
MF:C24H18FN3O3
メガワット:415.416429042816
CID:5504445
N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1,8-Naphthyridine-3-carboxamide, N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-2-oxo-
- N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
-
- インチ: 1S/C24H18FN3O3/c1-15(29)17-4-2-6-20(12-17)27-23(30)21-13-18-5-3-11-26-22(18)28(24(21)31)14-16-7-9-19(25)10-8-16/h2-13H,14H2,1H3,(H,27,30)
- InChIKey: GIHAHIGKBMNYHD-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(F)C=C2)C2C(=CC=CN=2)C=C(C(NC2=CC=CC(C(C)=O)=C2)=O)C1=O
N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2752-1263-1mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-30mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-50mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-5μmol |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-20mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-25mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-40mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-2μmol |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-3mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2752-1263-2mg |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
946252-13-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
946252-13-7 (N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
